6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(8-Aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene and pyrimidine cores separately, followed by their coupling through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(8-Aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione include:
- 6-amino-1H-pyrazolo[3,4-d]pyrimidines
- 6-(4-methoxyphenyl)pyrimidine-2,4-diamine
- (4-methoxyphenyl)(4-nitrophenyl)methanone
Uniqueness
The uniqueness of 6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione lies in its combination of multiple aromatic rings and functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C25H22N4O3 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-(8-aminonaphthalen-1-yl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O3/c1-27-20-14-29(19-9-5-7-15-6-4-8-18(26)21(15)19)23(16-10-12-17(32-3)13-11-16)22(20)24(30)28(2)25(27)31/h4-14H,26H2,1-3H3 |
InChI Key |
VLVNBZWUMGYZLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=CC=CC5=C4C(=CC=C5)N |
Origin of Product |
United States |
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